1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
Overview
Description
1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a piperidine ring, a pyridine ring, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where formaldehyde and ammonia are reacted with the piperidine derivative.
Coupling with Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is reacted with a halogenated ethanone derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often use automated systems to control reaction conditions precisely, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethanone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to neurotransmitter receptors and modulate their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-4-yl)ethan-1-one: Similar structure but with the pyridine ring at the 4-position.
1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-2-yl)ethan-1-one: Similar structure but with the pyridine ring at the 2-position.
1-(3-(Aminomethyl)piperidin-1-yl)-2-(quinolin-3-yl)ethan-1-one: Similar structure but with a quinoline ring instead of pyridine.
Uniqueness
1-(3-(Aminomethyl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-2-pyridin-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-8-12-4-2-6-16(10-12)13(17)7-11-3-1-5-15-9-11/h1,3,5,9,12H,2,4,6-8,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYSSGAGULYOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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